molecular formula C22H18N2O3S2 B2743491 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide CAS No. 892854-01-2

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2743491
CAS No.: 892854-01-2
M. Wt: 422.52
InChI Key: SXISIBQDXCPCGE-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound featuring a thiazole ring fused with an acenaphthene moiety and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of acenaphthenequinone with thiosemicarbazide to form the thiazole ring, followed by sulfonylation with phenylsulfonyl chloride. The final step involves the amidation of the resulting intermediate with 3-bromopropanamide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide is unique due to its fused acenaphthene-thiazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel materials and therapeutic agents .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c25-19(11-12-29(26,27)16-6-2-1-3-7-16)23-22-24-21-17-8-4-5-14-9-10-15(20(14)17)13-18(21)28-22/h1-8,13H,9-12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXISIBQDXCPCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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